(-)-Linalool

Descripción general

Descripción

El Linalool es un alcohol terpénico que se encuentra de forma natural en muchas flores y plantas especiarias. Se caracteriza por su agradable aroma floral con un toque picante. El Linalool es ampliamente utilizado en las industrias de la fragancia y el sabor, así como en la aromaterapia debido a sus efectos calmantes y para mejorar el sueño . Es un monoterpenoide acíclico y está presente en más de 200 especies de plantas, incluyendo lavanda, menta, canela y cilantro .

Aplicaciones Científicas De Investigación

El Linalool tiene una amplia gama de aplicaciones de investigación científica:

Química: El Linalool se utiliza como precursor para sintetizar varios compuestos de fragancia y aceites esenciales .

Biología: El Linalool exhibe propiedades antimicrobianas y es eficaz contra una gama de bacterias, levaduras y hongos . También tiene actividades antioxidantes, antiinflamatorias y anticancerígenas .

Medicina: El Linalool se utiliza en aromaterapia por sus propiedades ansiolíticas y sedantes, lo que lo hace beneficioso para aliviar el estrés y mejorar el sueño . También muestra potencial en el tratamiento del cáncer debido a su capacidad de inducir la apoptosis en las células cancerosas .

Industria: El Linalool se utiliza ampliamente en la producción de perfumes, lociones, jabones, champús, detergentes y limpiadores . También se utiliza como agente saborizante en la industria alimentaria y de bebidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Linalool se puede sintetizar mediante diversos métodos. Un método común implica la extracción supercrítica de materiales medicinales de rhizoma homalonemae utilizando dióxido de carbono líquido bajo condiciones específicas (presión: 5-15 MPa, temperatura: 60-80 °C). El extracto se adsorbe luego en una resina macroreticular y se eluyó con una solución de etanol al 70% para obtener Linalool .

Métodos de producción industrial: En entornos industriales, el Linalool se produce a menudo mediante síntesis química. Un método implica la técnica de homogeneización a alta presión para preparar nanoemulsiones de Linalool, que luego se caracterizan y optimizan para diversas aplicaciones .

Análisis De Reacciones Químicas

El Linalool experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El Linalool se puede oxidar para formar varios derivados oxigenados. Por ejemplo, puede sufrir autooxidación que involucra radicales peroxi y alcoxi, lo que lleva a la formación de precursores de aerosoles orgánicos secundarios de baja volatilidad .

Reducción: El Linalool se puede reducir para formar dihidrolinalool y tetrahidrolinalool en presencia de sodio metálico o platino coloidal .

Sustitución: El Linalool puede participar en reacciones de sustitución, como la esterificación, para formar ésteres como el acetato de linálico .

Reactivos y condiciones comunes:

Oxidación: Radicales peroxi, radicales alcoxi y condiciones atmosféricas.

Reducción: Sodio metálico, platino coloidal o níquel esquelético.

Sustitución: Alcoholes y ácidos para la esterificación.

Principales productos:

Oxidación: Precursores de aerosoles orgánicos secundarios.

Reducción: Dihidrolinalool, tetrahidrolinalool.

Sustitución: Acetato de linálico.

Mecanismo De Acción

El Linalool ejerce sus efectos a través de varios mecanismos:

Acción antimicrobiana: El Linalool interrumpe la estructura de la membrana celular de los microorganismos, lo que lleva a la fuga de contenido citoplásmico y disfunción metabólica. Inhibe la respiración celular y la síntesis de energía, causando en última instancia la muerte celular .

Propiedades ansiolíticas y sedantes: El Linalool interactúa con la vía serotoninérgica, produciendo un efecto similar al de los antidepresivos. Durante la inhalación, el Linalool se transfiere al cerebro, donde restaura el nivel de expresión de los genes inducidos por el estrés a la normalidad .

Comparación Con Compuestos Similares

El Linalool a menudo se compara con otros compuestos similares, como el acetato de linálico y sus derivados oxigenados. El Linalool es el odorante más potente entre estos compuestos, con un aroma floral y cítrico distintivo . Los compuestos similares incluyen:

Acetato de linálico: Tiene propiedades de olor similares pero es menos potente.

8-Hidroxilinalool: Menos oloroso en comparación con el Linalool.

8-Carboxilinalool: Inodoro.

La combinación única de Linalool de aroma agradable, propiedades antimicrobianas y beneficios terapéuticos lo convierte en un compuesto valioso en diversas industrias.

Propiedades

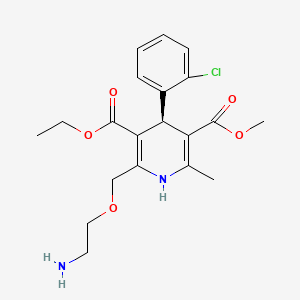

IUPAC Name |

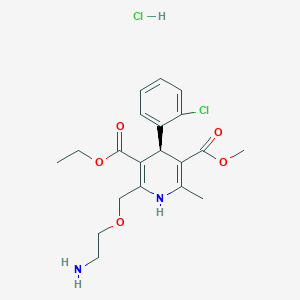

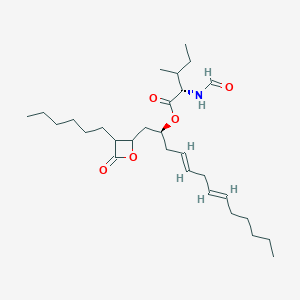

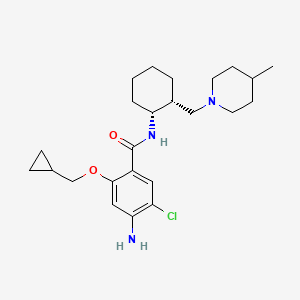

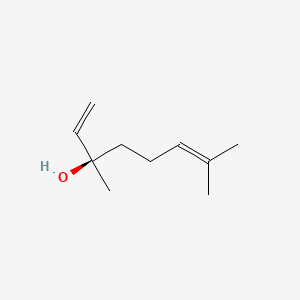

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-linalool?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []

Q4: What are the common applications of this compound?

A4: this compound is widely used in various industries, including:

- Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]

- Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []

- Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]

Q5: How does this compound exert its antinociceptive effects?

A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.

Q6: Does the stereochemistry of linalool impact its biological activity?

A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []

Q7: What is known about the antibacterial activity of this compound?

A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.

Q8: What role does this compound play in plant allelopathy?

A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.

Q9: What analytical techniques are commonly used to analyze this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]

Q10: Can enantiomeric purity be determined for this compound?

A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []

Q11: What are the common methods for obtaining this compound?

A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:

- Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]

- Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []

Q12: How does the extraction method impact the yield and composition of this compound?

A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []

Q13: Are there any environmental concerns related to this compound?

A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.